![molecular formula C11H11Cl2NO3S B2786140 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 898425-59-7](/img/structure/B2786140.png)
2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTB is a heterocyclic compound that contains a thiophene ring and a benzamide group.
Scientific Research Applications
GIRK Channel Activators
The compound has been used in the discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . This research has identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .
Drug Development
The compound has vast potential in scientific research, particularly in drug development. Its unique structure and properties make it a candidate for the development of new drugs and treatments.
Material Science
In addition to its potential in drug development, the compound also offers exciting possibilities for innovation and discovery in material science. Its unique chemical properties could be harnessed for the development of new materials.
Biological Active Substances
Derivatives of the compound are of great interest for scientific and practical human activities as biologically active substances . These derivatives could be used in a variety of applications, from medical treatments to agricultural products .
Components for Creating Semiconductors
The compound and its derivatives could be used as components for creating semiconductors . This could have significant implications for the electronics industry .
Energy Accumulators
The compound could also be used in the creation of energy accumulators . This could lead to the development of more efficient and sustainable energy storage solutions .
Mechanism of Action
Target of Action
The primary target of 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability.
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels, leading to their opening. This allows potassium ions to flow into the cell, which can hyperpolarize the cell membrane and decrease cell excitability.
Pharmacokinetics
The compound has been reported to have improved metabolic stability compared to similar compounds , suggesting it may have favorable pharmacokinetic properties.
properties
IUPAC Name |
2,5-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-7-1-2-10(13)9(5-7)11(15)14-8-3-4-18(16,17)6-8/h1-2,5,8H,3-4,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYCQGZYROFLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide |
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